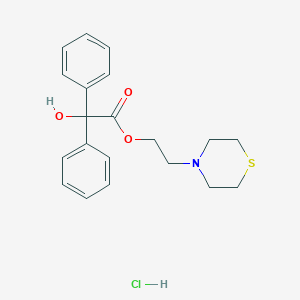

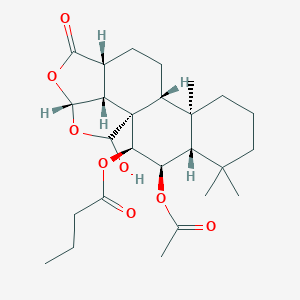

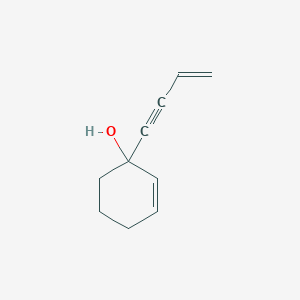

![molecular formula C8H8N2OS B025668 (2-アミノベンゾ[d]チアゾール-6-イル)メタノール CAS No. 106429-07-6](/img/structure/B25668.png)

(2-アミノベンゾ[d]チアゾール-6-イル)メタノール

概要

説明

Synthesis Analysis

The synthesis of compounds related to (2-Aminobenzo[d]thiazol-6-yl)methanol involves cyclization reactions under various conditions, employing methods such as microwave irradiation for efficient cyclization of precursors like aminothiophenol with aldehydes or ketones. These reactions result in the formation of benzothiazole derivatives with significant structural diversity and potential for further functionalization (Arslan & Algül, 2007).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, have been extensively studied using density functional theory (DFT) and ab initio methods. These studies provide insights into the equilibrium geometry, bonding features, and vibrational wave numbers, aiding in the understanding of structural changes due to substitution and the electronic properties of these compounds (Shahana & Yardily, 2020).

Chemical Reactions and Properties

Chemical reactions involving benzothiazole derivatives showcase their reactivity towards various chemical transformations, including alkylation and oxidation. These reactions elucidate the functional group tolerance and the impact of substituents on the reaction outcomes, providing a pathway to diverse chemical structures and properties. For instance, the oxidation of specific benzothiazole derivatives has been shown to afford sulfoxides, sulfones, and N-oxides, highlighting the versatility of these compounds in chemical synthesis (Ohkata, Takee, & Akiba, 1985).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including those similar to (2-Aminobenzo[d]thiazol-6-yl)methanol, are closely tied to their molecular structure. Spectroscopic techniques such as UV, IR, NMR, and mass spectrometry are crucial for characterizing these compounds, providing detailed information on their chemical composition, structural features, and stability. These analytical methods facilitate the understanding of the physical properties of benzothiazole derivatives and their potential applications in various fields (Shahana & Yardily, 2020).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, including reactivity, stability, and interaction with other molecules, can be significantly influenced by their structural characteristics. Studies involving DFT calculations and spectroscopic analyses provide insights into the electronic properties, such as the HOMO-LUMO gap, which is indicative of the compound's chemical reactivity and stability. Additionally, molecular docking studies can shed light on the potential biological activity of these compounds, offering a foundation for their application in drug design and other areas (Shahana & Yardily, 2020).

科学的研究の応用

抗菌活性

(2-アミノベンゾ[d]チアゾール-6-イル)メタノール誘導体は、顕著な抗菌作用を持つことが示されています。 これらの化合物は、様々な病原性細菌や真菌を標的に合成することができ、新しい抗生物質や抗真菌剤の開発に役立ちます .

抗炎症作用

この化合物は、高い抗炎症作用を持つ誘導体の合成に使用されてきました。 チアゾリル部分の修飾により、慢性炎症性疾患の治療に潜在的に使用できる分子が開発されてきました .

抗糖尿病作用

(2-アミノベンゾ[d]チアゾール-6-イル)メタノール誘導体は、糖尿病の管理における潜在的な用途について検討されてきました。 これらの化合物は、様々な生物学的経路に作用することで、血糖値を調節し、抗糖尿病薬の研究のための新たな道を提供することができます .

癌研究

チアゾール環は、多くの抗癌剤に見られる共通の特徴です。 (2-アミノベンゾ[d]チアゾール-6-イル)メタノール誘導体に関する研究は、癌細胞の増殖を標的に阻害できる新しい化学療法薬の開発に有望な結果を示しています .

神経保護作用

研究によると、チアゾール誘導体は神経保護作用を持つ可能性があります。 これは、(2-アミノベンゾ[d]チアゾール-6-イル)メタノールが、神経細胞の損傷や変性を保護できる薬物の開発候補となることを意味します .

グリーンケミストリー合成

(2-アミノベンゾ[d]チアゾール-6-イル)メタノールは、グリーンケミストリー合成において、生物活性分子の前駆体として使用されます。 その誘導体は、環境に優しく、費用対効果の高い方法であるワンポット多成分反応を用いて合成されます .

作用機序

Target of Action

The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .

Biochemical Pathways

2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .

特性

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMULTSCZSOABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

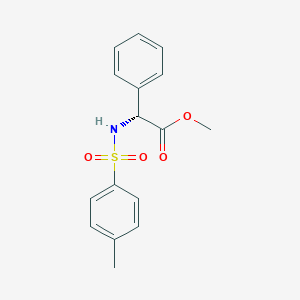

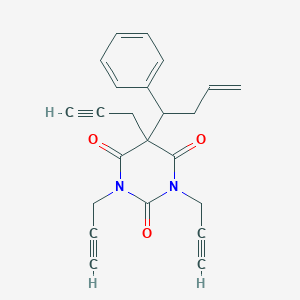

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)